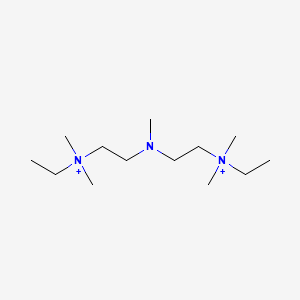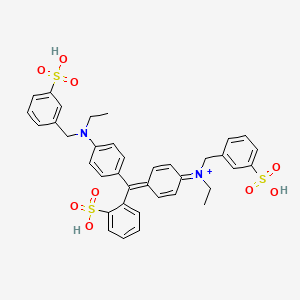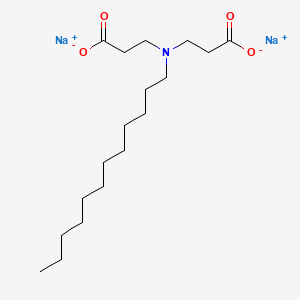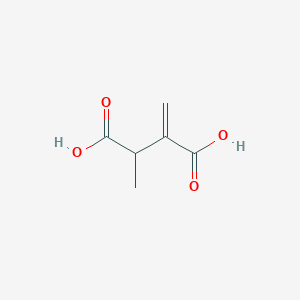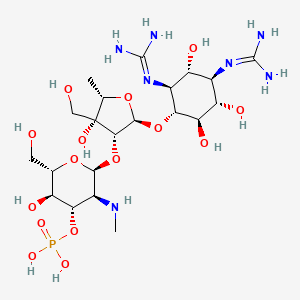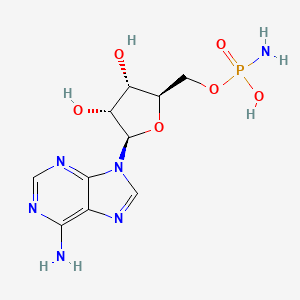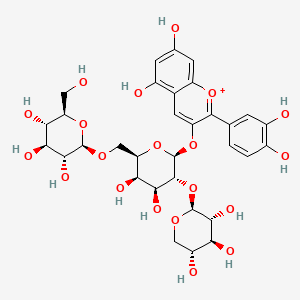
cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) is a trisaccharide derivative and a xylosylgalactoside. It derives from a cyanidin cation. It is a conjugate acid of a cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) betaine.
Aplicaciones Científicas De Investigación
Plant Polyphenols and Natural Occurrence
Cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) has been identified in various plant species, including Begonia and Clivia flowers, as well as fruits like Prunus, Ribes, and Rubus. This compound typically co-occurs with related compounds like 3-sambubioside and 3-rutinoside, suggesting a complex natural biosynthesis process involving the transfer of rhamnose, xylose, and glucose to cyanidin or pelargonidin 3-glucoside in plants. This discovery highlights the diverse polyphenolic composition in plants and their potential applications in food and pharmaceutical industries (Harborne & Hall, 1964).
Potential Therapeutic Applications
Cyanidin 3-O-glucoside, a closely related compound, has demonstrated various health benefits, including neuroprotective, antioxidant, and antidiabetic effects. It inhibits enzymes like monoamine oxidase A, tyrosinase, and fatty acid amide hydrolase, which are involved in neurodegenerative and metabolic diseases. These findings suggest that cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) might share similar therapeutic potentials, warranting further investigation (Cásedas et al., 2019).
Anti-inflammatory Properties
Studies have shown that cyanidin 3-glucoside exhibits significant anti-inflammatory properties in human intestinal cells, suggesting its potential in managing inflammatory bowel diseases. This indicates that cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) could have similar benefits in reducing inflammation-related conditions (Serra et al., 2012).
Impact on Energy Homeostasis and Antioxidant Activity
Cyanidin 3-O-galactoside, a variant of the compound, has been linked to improved health due to its antioxidant properties and effects on various physiological functions, including anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective capacities. These effects are attributed to its influence on energy homeostasis and signaling pathways like AMPK/autophagy, suggesting a wide range of applications in nutraceuticals and food additives (Liang et al., 2021).
Enzymatic Acylation for Enhanced Stability and Activity
Research on the enzymatic acylation of cyanidin-3-glucoside, a related compound, indicates that such modifications can improve its stability and antioxidant activity. This implies that similar modifications to cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) could enhance its practical applications in food and pharmaceutical industries (Zhang et al., 2020).
Propiedades
Número CAS |
60029-67-6 |
|---|---|
Nombre del producto |
cyanidin 3-O-(6-O-glucosyl-2-O-xylosylgalactoside) |
Fórmula molecular |
C32H39O20+ |
Peso molecular |
743.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1/t16-,19-,20-,21+,22-,23+,24+,25+,26-,27-,29-,30-,31+,32-/m1/s1 |
Clave InChI |
RAHCBDLMLRVOBZ-KMLVFDMGSA-O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





